Enhanced Lipophilicity (XLogP3) Compared to Unsubstituted Phenylthiourea
1-(4-(Trifluoromethoxy)phenyl)thiourea exhibits a computed XLogP3 of 2.6, which is markedly higher than the XLogP3 of 0.56 reported for the unsubstituted phenylthiourea [1][2]. This 4.6-fold increase in calculated lipophilicity is attributed to the electron-withdrawing and hydrophobic nature of the trifluoromethoxy group. A structurally related analog, 3-(trifluoromethyl)phenylthiourea, possesses a LogP of 3.13, indicating that the -OCF3 group provides a moderate lipophilicity profile distinct from both unsubstituted and -CF3-substituted thioureas .
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | 2.6 (XLogP3) |
| Comparator Or Baseline | Phenylthiourea: 0.56 (XLogP3); 3-(Trifluoromethyl)phenylthiourea: 3.13 (LogP) |
| Quantified Difference | 4.6× higher than phenylthiourea; 0.53 LogP units lower than -CF3 analog |
| Conditions | Computed values; XLogP3 from PubChem (target) and GtoPdb (phenylthiourea); LogP from Molbase (-CF3 analog) |
Why This Matters
Higher lipophilicity influences membrane permeability and solubility, making this compound a more appropriate tool for studies requiring enhanced hydrophobic character compared to unsubstituted thioureas.
- [1] PubChem. (2025). 1-(4-(Trifluoromethoxy)phenyl)-2-thiourea (CID 2777352). National Center for Biotechnology Information. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. (2025). Phenylthiocarbamide (Ligand ID: 12496). View Source
